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Compound of Interest

Compound Name: 23:0 PC

Cat. No.: B039435

An In-depth Technical Resource for Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of 23:0 Phosphatidylcholine (PC),
also known by its systematic name 1,2-ditricosanoyl-sn-glycero-3-phosphocholine. Due to its
synthetic nature and rarity in biological systems, 23:0 PC serves as an invaluable tool in
lipidomics research and for the formulation of model membranes. This document details its
commercial availability, physicochemical properties, and provides in-depth experimental
protocols for its primary applications.

Commercial Availability

23:0 PC is a specialty lipid available as a powder from several reputable commercial suppliers.
The primary form offered is a high-purity powder, ensuring its suitability for sensitive analytical
and biophysical applications. Below is a summary of key commercial sources.
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Supplier Product Name  Purity Format Storage
Avanti Polar 23:0PC, 1,2-
Lipids ditricosanoyl-sn-

. >99% (TLC) Powder -20°C
(distributed by glycero-3-
Sigma-Aldrich) phosphocholine

1,2-
) Ditricosanoyl-sn-

Blue Tiger ) )

o glycero-3- High Purity Powder -20°C
Scientific

phosphocholine
(23:0 PC)

Physicochemical Properties

The well-defined chemical structure of 23:0 PC makes it an excellent standard for various

applications. Its properties are summarized in the table below.[1]

Property

Value

Systematic Name

1,2-ditricosanoyl-sn-glycero-3-phosphocholine

Synonym PC(23:0/23:0)

Molecular Formula Cs4H108NOsP

Molecular Weight 930.41 g/mol

CAS Number 112241-60-8
Appearance White to off-white powder
Purity >99%

Storage Temperature -20°C

Core Applications and Experimental Protocols

The primary applications of 23:0 PC powder are as a non-endogenous internal standard in

lipidomics and as a structural component in the preparation of liposomes for biophysical

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b039435?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5282944/
https://www.benchchem.com/product/b039435?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

studies and drug delivery research.

23:0 PC as a Non-Endogenous Internal Standard in
Lipidomics

In mass spectrometry-based lipidomics, accurate quantification of lipid species is crucial. 23:0
PC is an ideal internal standard because it is not naturally present in most biological samples.
Its addition to a sample at a known concentration allows for the normalization of extraction

efficiency and ionization response, leading to more accurate quantification of endogenous
lipids.

This protocol outlines a general procedure for the extraction of lipids from a biological sample
(e.g., plasma, cell culture) using a modified Folch method with 23:0 PC as an internal standard.

o Preparation of Internal Standard Stock Solution:

o Prepare a stock solution of 23:0 PC powder in a suitable organic solvent, such as
chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v), at a concentration of 1 mg/mL.

o Store the stock solution at -20°C.
e Sample Preparation:

o To a known volume or mass of the biological sample (e.g., 100 uL of plasma), add a
precise amount of the 23:0 PC internal standard stock solution. The amount added should
be within the linear range of detection of the mass spectrometer.

e Lipid Extraction (Modified Folch Method):

o Add 20 volumes of a cold chloroform:methanol (2:1 v/v) mixture to the sample containing
the internal standard.

o Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and precipitation
of proteins.

o Incubate the mixture on ice for 30 minutes.
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o Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

o Vortex again for 1 minute and then centrifuge at a low speed (e.g., 2000 x g) for 10
minutes to separate the phases.

o Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur
pipette.

o Dry the extracted lipid phase under a stream of nitrogen gas.

o Reconstitute the dried lipid extract in a solvent compatible with the mass spectrometry
analysis (e.g., methanol or isopropanol).

e Mass Spectrometry Analysis:
o Analyze the lipid extract using a suitable mass spectrometer (e.g., LC-MS/MS).

o Quantify the endogenous lipids by comparing their peak areas to the peak area of the 23:0
PC internal standard.
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Caption: Workflow for using 23:0 PC as an internal standard in lipidomics.
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Preparation of Liposomes Using 23:0 PC

23:0 PC is also used to prepare synthetic liposomes, which are valuable tools for studying

membrane properties, protein-lipid interactions, and for developing drug delivery systems. The

long, saturated acyl chains of 23:0 PC result in liposomes with a high phase transition

temperature and a rigid membrane structure.

This protocol describes the preparation of unilamellar vesicles (liposomes) using the thin-film

hydration method followed by extrusion.

e Lipid Film Formation:

o Dissolve 23:0 PC powder in chloroform or a chloroform:methanol mixture in a round-
bottom flask. If preparing mixed-lipid liposomes, co-dissolve the other lipids in the same
solvent.

o Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner
surface of the flask.

o Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
Hydration:

o Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline) pre-
heated to a temperature above the phase transition temperature of 23:0 PC.

o Agitate the flask by gentle swirling or vortexing to disperse the lipid film and form
multilamellar vesicles (MLVS).

Extrusion for Unilamellar Vesicles:
o To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

o Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g.,
100 nm).

o Heat the extruder to a temperature above the phase transition temperature of the lipid.
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o Pass the MLV suspension through the extruder multiple times (e.g., 11-21 times) to form
large unilamellar vesicles (LUVS).

e Characterization:

o Characterize the size distribution and zeta potential of the prepared liposomes using
dynamic light scattering (DLS).

o The concentration of the liposomes can be determined using a phosphate assay.
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Caption: Workflow for the preparation of liposomes using 23:0 PC.
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Conclusion

23:0 Phosphatidylcholine is a high-purity, synthetic lipid that serves as a critical tool for
researchers in lipidomics and membrane biophysics. Its non-endogenous nature makes it an
excellent internal standard for accurate lipid quantification by mass spectrometry, while its well-
defined physicochemical properties are advantageous for the creation of model membrane
systems. The detailed protocols provided in this guide offer a starting point for the successful
application of 23:0 PC powder in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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